molecular formula C12H10N2S B1423877 5-(5-methylthiophen-2-yl)-1H-indazole CAS No. 885272-88-8

5-(5-methylthiophen-2-yl)-1H-indazole

Cat. No. B1423877
M. Wt: 214.29 g/mol
InChI Key: CBKCXAJFGJLDKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Schiff base compound MTA ((E)-5-methyl-N’-((5-methylthiophen-2-yl)methylene)-1H-pyrazole-3-carbohydrazide) was derived from 2-thiophenecarboxaldehyde and 5-methylpyrazole-3-carbohydrazide . Another related compound, 3,3’-[(5-methylthiophen-2-yl)methanediyl]bis(1H-indole), was synthesized according to a reported procedure .

Scientific Research Applications

  • Monoamine Oxidase B Inhibition : Indazole and indole-carboxamides, including compounds related to 5-(5-methylthiophen-2-yl)-1H-indazole, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurological conditions (Tzvetkov et al., 2014).

  • 5-HT2C Receptor Agonism : A series of indazole derivatives were synthesized and examined for their potency as 5-HT2C receptor agonists. These compounds, including variations of the core indazole structure, have potential applications in neurological and psychiatric disorders (Shimada et al., 2008).

  • Antibacterial and Antifungal Properties : Triazole derivatives, including compounds similar to 5-(5-methylthiophen-2-yl)-1H-indazole, have been studied for their antibacterial and antifungal properties, showing moderate to significant activity against various bacterial strains (Chohan & Hanif, 2010).

  • Antagonism of TRPA1 Ion Channel : Indazole compounds have been identified as antagonists of the transient receptor potential A1 (TRPA1) ion channel, which is relevant in pain and inflammation research (Rooney et al., 2014).

  • Antileishmanial Activity : Triazole derivatives with morpholine, structurally related to 5-(5-methylthiophen-2-yl)-1H-indazole, exhibited significant antileishmanial activity, suggesting potential applications in treating parasitic infections (Süleymanoğlu et al., 2018).

  • Antiviral Properties Against COVID-19 : A study explored the use of related thiadiazole and triazole hybrids as potential inhibitors of the main coronavirus protease, indicating potential applications in COVID-19 treatment (Rashdan et al., 2021).

Future Directions

The future directions for “5-(5-methylthiophen-2-yl)-1H-indazole” and similar compounds could involve further exploration of their optoelectronic properties . Additionally, these compounds could be studied for their potential applications in various fields, such as sensors, photocatalysts, or electrodes .

properties

IUPAC Name

5-(5-methylthiophen-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-2-5-12(15-8)9-3-4-11-10(6-9)7-13-14-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKCXAJFGJLDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696169
Record name 5-(5-Methylthiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-methylthiophen-2-yl)-1H-indazole

CAS RN

885272-88-8
Record name 5-(5-Methyl-2-thienyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Methylthiophen-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-88-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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